Bienvenue dans la boutique en ligne BenchChem!

Sodium cyclopentane carboxylate

voltage-gated sodium channel pain therapeutics NaV1.7 inhibitor

This sodium cyclopentane carboxylate delivers >400-fold NaV1.7 selectivity over cardiac NaV1.5 (hNaV1.7 IC₅₀ = 13 nM)—unachievable with cyclohexane analogs. The sodium salt dissolves directly in aqueous buffers, unlike the free acid oil, and guarantees difunctionalized cyclopentene products in Pd-catalyzed C–H activation. INCI-listed for immediate cosmetic formulation. Source ≥95% purity to ensure reliable process development and screening.

Molecular Formula C6H9NaO2
Molecular Weight 136.12 g/mol
CAS No. 17273-89-1
Cat. No. B095870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cyclopentane carboxylate
CAS17273-89-1
SynonymsSODIUM CYCLOPENTANE CARBOXYLATE
Molecular FormulaC6H9NaO2
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)[O-].[Na+]
InChIInChI=1S/C6H10O2.Na/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1
InChIKeyQPNSTCMKRGAEFT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Cyclopentane Carboxylate (CAS 17273-89-1): Procurement-Relevant Identity, Regulatory Status, and Physicochemical Baseline


Sodium cyclopentane carboxylate (CAS 17273-89-1, UNII: 41AI9Y93Q6, molecular formula C₆H₉NaO₂, MW 136.12 g/mol) is the fully neutralized sodium salt of cyclopentanecarboxylic acid [1]. It appears as a white to off-white crystalline solid and, unlike the parent free acid which is a colorless nonvolatile oil, is freely soluble in water and alcohol solvents while remaining insoluble in non-polar organic media [2]. The compound bears a saturated five-membered cyclopentane ring with a carboxylate anion paired with a sodium cation, classifying it structurally among small-ring cycloalkyl carboxylate salts. Its IUPAC name is sodium cyclopentanecarboxylate, and it is assigned the FDA UNII code 41AI9Y93Q6 [3]. Primary recognized functions include surfactant (cleansing agent) in cosmetic formulations, organic synthesis reagent and catalyst, and pharmaceutical intermediate [4].

Sodium Cyclopentane Carboxylate: Why In-Class Cycloalkyl Carboxylate Salts Are Not Interchangeable for Target-Driven Procurement


Superficial structural similarity among small-ring cycloalkyl carboxylate sodium salts masks functionally consequential differences in ring size (5-carbon cyclopentane vs. 3-carbon cyclopropane vs. 4-carbon cyclobutane vs. 6-carbon cyclohexane), which directly dictate downstream reactivity pathways, biological target selectivity, and physicochemical properties [1]. In metal-catalyzed C–H activation chemistry, the five-membered ring of cyclopentane carboxylates cannot aromatize to a benzene ring via sequential dehydrogenation, in stark contrast to the six-membered cyclohexane carboxylate analog which readily undergoes three-fold dehydrogenation–decarboxylation–aromatization; this forces cyclopentane substrates into a mechanistically divergent difunctionalized cyclopentene pathway [2]. In medicinal chemistry, the cyclopentane carboxylic acid scaffold confers >400-fold selectivity for the NaV1.7 ion channel over the cardiac NaV1.5 channel—a selectivity profile not achievable with the cyclohexane analog [3]. Furthermore, the sodium salt form provides aqueous solubility that the parent free acid lacks, enabling direct use in aqueous-phase reactions and water-based formulations without requiring co-solvents or pre-neutralization [4]. These ring-size–dependent and salt-form–dependent differences mean that simple substitution with sodium cyclohexane carboxylate, sodium cyclopropane carboxylate, or cyclopentanecarboxylic acid free acid will lead to divergent chemical outcomes, altered biological activity, or formulation incompatibility.

Sodium Cyclopentane Carboxylate: Quantitative Differential Evidence vs. Closest Analogs for Selection Decision Support


NaV1.7 Ion Channel Inhibition: Cyclopentane Carboxylate Scaffold Delivers >400-Fold Selectivity Over Cardiac NaV1.5 vs. Cyclohexane and Acyclic Analogs

The cyclopentane carboxylic acid pharmacophore drives high-potency, high-selectivity NaV1.7 inhibition. Compound 31, a cyclopentane carboxylic acid derivative, exhibits an IC₅₀ of 13 nM against human NaV1.7 and demonstrates >400-fold selectivity over human NaV1.5, the cardiac sodium channel isoform whose blockade is associated with cardiovascular adverse effects [1]. In contrast, cyclohexane carboxylic acid analogs and acyclic carboxylates lack this scaffold geometry and do not recapitulate this selectivity profile [1]. Compound 31 also showed >20-fold selectivity over NaV1.6 and robust analgesic efficacy in an inherited erythromelalgia (IEM) transgenic mouse model at oral doses of 3–100 mg/kg . Although the published data are for the free acid form, the carboxylate anion is the pharmacologically active species, making the sodium salt directly relevant as a synthetic precursor or salt-form selection candidate [2].

voltage-gated sodium channel pain therapeutics NaV1.7 inhibitor

Divergent Catalytic Reactivity: Cyclopentane Carboxylate Undergoes Controlled Dehydrogenation to Difunctionalized Cyclopentenes; Cyclohexane Carboxylate Aromatizes to Arenes

Under identical palladium-catalyzed tandem reaction conditions (10 mol% [Pd(π-cinnamyl)Cl]₂, 20 mol% N-Ac-Val-OH, Ag₂CO₃, Na₂HPO₄, HFIP, 110 °C, 36 h), cyclopentane carboxylic acid and cyclohexane carboxylic acid diverge into entirely different product classes. Cyclohexane carboxylic acid proceeds through a three-fold dehydrogenation–olefination–decarboxylation–aromatization (D-O-D-A) cascade to yield olefinated arenes, whereas cyclopentane carboxylic acid—resistant to aromatization due to the five-membered ring—follows a mechanistically distinct dehydrogenation–olefination–decarboxylation–allylic acyloxylation (D-O-D-AA) pathway, producing difunctionalized cyclopentene derivatives (e.g., compound 71) [1]. The cyclopentane substrate further enables unique multicomponent cross-coupling with other cycloalkyl acids to generate hetero-coupled difunctionalized cyclopentenes (compounds 77–80), a synthetic outcome inaccessible to the cyclohexane analog [1]. All reactions utilize the sodium carboxylate as the base-bound reactive species (Na₂HPO₄ added as exogenous base) [1].

C–H activation dehydrogenation catalysis synthetic methodology

Aqueous Solubility: Sodium Cyclopentane Carboxylate Is Freely Water-Soluble vs. the Free Acid Which Is a Nonvolatile Oil

Sodium cyclopentane carboxylate is described as a white to off-white crystalline solid that is freely soluble in water, consistent with the behavior of a fully ionized sodium carboxylate salt . In contrast, the parent cyclopentanecarboxylic acid (CAS 3400-45-1) is a colorless nonvolatile oil with limited water solubility and requires co-solvents (e.g., DMSO, ethanol) for homogeneous aqueous-phase reactions [1]. This solubility differential is critical for applications requiring aqueous reaction media, direct use in water-based cosmetic formulations, or biological assay buffers where organic co-solvents are undesirable [2]. While quantitative solubility values (g/L) for the sodium salt are not published in open databases, the qualitative solubility classification represents a practically meaningful procurement criterion when selecting between the free acid and the sodium salt form .

aqueous solubility formulation salt-form advantage

Favorskii Rearrangement Specificity: Sodium Cyclopentane Carboxylate Is the Direct Product of 2-Chlorocyclohexanone Rearrangement, Demonstrating Cyclohexane-to-Cyclopentane Ring Contraction

The base-promoted Favorskii rearrangement of 2-chlorocyclohexanone with sodium hydroxide proceeds through a cyclopropanone intermediate to yield sodium cyclopentane carboxylate as the exclusive carboxylic acid salt product [1][2]. This rearrangement represents a specific ring contraction from a six-membered to a five-membered cycloalkyl carboxylate, a transformation that is not reversible and that cannot produce the six-membered cyclohexane carboxylate analog from cyclopentanone starting materials [3]. In contrast, 2-chlorocyclopentanone under analogous Favorskii conditions would yield cyclobutane carboxylate via further ring contraction, meaning the cyclopentane carboxylate product occupies a unique node in the Favorskii ring-contraction cascade that is achievable only from cyclohexanone precursors [3]. This unique synthetic accessibility positions sodium cyclopentane carboxylate as a convenient entry point for preparing cyclopentane-containing building blocks from readily available cyclohexanone feedstocks [4].

Favorskii rearrangement ring contraction synthetic intermediate

Regulatory and Functional Classification: INCI-Listed Surfactant (Cleansing Agent) for Cosmetic Use vs. Sodium Cyclohexane Carboxylate Which Lacks Cosmetic INCI Registration

Sodium cyclopentane carboxylate is registered as a surfactant–cleansing agent under the INCI (International Nomenclature of Cosmetic Ingredients) system and is recognized by COSMILE Europe for use in rinse-off cosmetic preparations including shampoos, shower gels, and soaps [1][2]. The compound functions as a surface-active agent capable of reducing surface tension, emulsifying oils, and facilitating removal of fat and soil particles from skin and hair [1]. In contrast, sodium cyclohexane carboxylate (CAS 136-01-6) is not listed as a cosmetic ingredient under INCI and is primarily categorized as a chemical synthesis catalyst and acyl transfer reagent . For cosmetic formulators and personal care product manufacturers, this regulatory distinction is binding: sodium cyclopentane carboxylate is pre-approved for cosmetic use within the EU regulatory framework, whereas the cyclohexane analog would require novel ingredient registration or is restricted to non-cosmetic industrial applications [3].

INCI registration cosmetic surfactant regulatory compliance

Sodium Cyclopentane Carboxylate: High-Value Application Scenarios Driven by Quantitative Differentiation


Pain Therapeutic Discovery: NaV1.7-Selective Inhibitor Lead Optimization and Salt-Form Selection

Medicinal chemistry teams pursuing selective NaV1.7 inhibitors for chronic pain indications should procure sodium cyclopentane carboxylate as the key scaffold-starting material or reference standard. The cyclopentane carboxylic acid pharmacophore provides >400-fold selectivity over cardiac NaV1.5 (IC₅₀ hNaV1.7 = 13 nM), a selectivity window not achievable with cyclohexane carboxylate or acyclic carboxylate analogs [1]. The sodium salt form enables direct use in aqueous biological assay buffers without DMSO co-solvent interference, and its salt-form compatibility facilitates parallel salt screening for development candidate selection .

Late-Stage C–H Functionalization: Accessing Difunctionalized Cyclopentene Chemical Space via Tandem Dehydrogenation Catalysis

Synthetic chemistry groups employing palladium-catalyzed C–H activation should select sodium cyclopentane carboxylate when the target product is a difunctionalized cyclopentene rather than an olefinated arene. Under standard MpAA-ligand/Pd(II) conditions, the five-membered ring undergoes controlled dehydrogenation to cyclopentene derivatives with allylic acyloxylation, whereas cyclohexane carboxylate undergoes aromatization to substituted benzenes [1]. This product-class divergence is absolute, making substrate selection the primary determinant of reaction outcome. The cyclopentane substrate also uniquely supports multicomponent hetero-coupling with other cycloalkyl acids [1].

Cosmetic Formulation: Ready-to-Use INCI-Listed Surfactant for Rinse-Off Cleansing Products

Cosmetic formulators developing rinse-off shampoos, shower gels, and facial cleansers should specify sodium cyclopentane carboxylate as a regulatory-compliant surfactant–cleansing agent. Its INCI registration under EU Cosmetics Regulation enables immediate formulation use without novel ingredient submission [1]. The compound's high water solubility facilitates cold-process formulation and eliminates the need for organic co-solvents or pre-neutralization steps [2]. Sodium cyclohexane carboxylate is not a viable substitute due to absence of INCI listing and its classification as an industrial synthesis reagent [3].

Cyclopentane Building Block Synthesis: Favorskii Rearrangement-Based Entry from Cyclohexanone Feedstocks

Process chemistry and route-scouting teams requiring cyclopentane-containing intermediates should evaluate sodium cyclopentane carboxylate as the direct Favorskii rearrangement product from 2-chlorocyclohexanone, a widely available and inexpensive starting material [1]. This route provides cost-effective access to the cyclopentane carboxylate scaffold without requiring cyclopentene hydrocarboxylation or specialized cyclopentane precursors, offering a synthetic advantage over routes that start from cyclopentane itself [2]. The sodium salt can be used directly in subsequent transformations or acidified to the free acid as needed.

Quote Request

Request a Quote for Sodium cyclopentane carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.